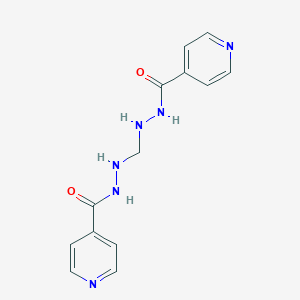
Dimethyl biphenyl-3,3'-dicarboxylate
Descripción general
Descripción
Dimethyl biphenyl-3,3’-dicarboxylate, also known as Biphenyl dimethyl dicarboxylate, is an organic compound with the molecular formula C16H14O4 . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of Dimethyl biphenyl-3,3’-dicarboxylate involves several steps. It has been used as an intermediate in the synthesis of 4,40-dimethoxybiphenyl-3,30-biphenyldicarboxylic acid, an organic linker for use in the synthesis of coordination polymers . A novel triarylamine derivative dimethyl-4′-(diphenylamino)biphenyl-3,5-dicarboxylate was synthesized and characterized using spectroscopic and single crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Dimethyl biphenyl-3,3’-dicarboxylate is planar due to the centrosymmetric nature of the molecule, with an inversion center located at the midpoint of the C—C bond between the two rings . The benzene rings are coplanar due to symmetry .Physical And Chemical Properties Analysis
Dimethyl biphenyl-3,3’-dicarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 407.0±38.0 °C at 760 mmHg, and a flash point of 204.7±25.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Application in Crystallography
Specific Scientific Field
Crystallography and Materials Science
Summary of the Application
Dimethyl biphenyl-3,3’-dicarboxylate is used as an intermediate compound for organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) .
Methods of Application or Experimental Procedures
The compound is synthesized and its crystal structure is determined. The benzene rings in the compound are coplanar due to the centrosymmetric nature of the molecule, with an inversion centre located at the midpoint of the C—C bond between the two rings .
Results or Outcomes
The crystal structure of the compound was determined. The benzene rings are coplanar due to symmetry. The methyl carboxylate substituents are oriented trans relative to the benzene–benzene bond, and the plane of the substituent makes a dihedral angle of 18.52 (8) relative to the parent benzene ring .
Therapeutic Application in Rheumatoid Arthritis
Specific Scientific Field
Medicine and Pharmacology
Summary of the Application
Dimethyl dimethoxy biphenyl dicarboxylate (DDB) has been studied for its therapeutic effects on collagen-induced arthritis (CIA) in rats .
Methods of Application or Experimental Procedures
A Wistar rat model of CIA was set up using bovine collagen type II. The rats were divided into five groups: normal, CIA model, DDB treatment, methotrexate (MTX) treatment, and combined DDB+MTX treatment .
Results or Outcomes
Compared with the CIA model group, a remarkable reduction in various angiogenic (VEGF and IL-8) and inflammatory mediators (TNF-α, IL-4 and COX-2) was observed after treatment with DDB either alone or combined with MTX . Histopathological and X-ray findings confirmed the observed DDB anti-arthritic effect .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-(3-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRVAPBPPFMTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295824 | |
| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl biphenyl-3,3'-dicarboxylate | |
CAS RN |
1751-97-9 | |
| Record name | 1751-97-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



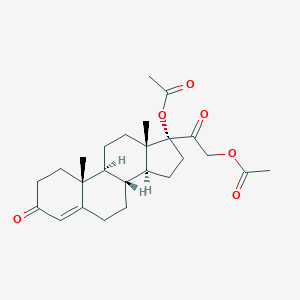
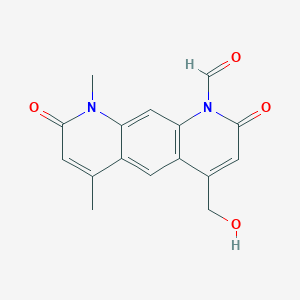
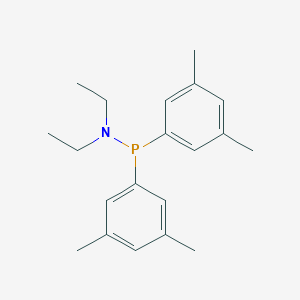


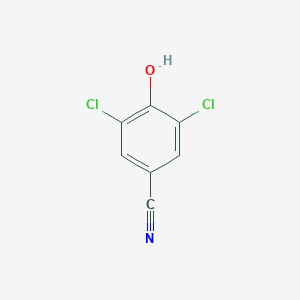
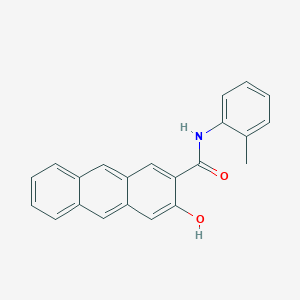

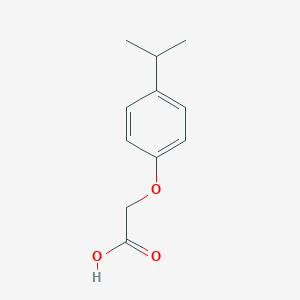
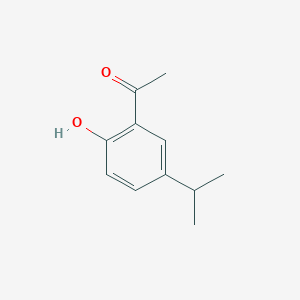
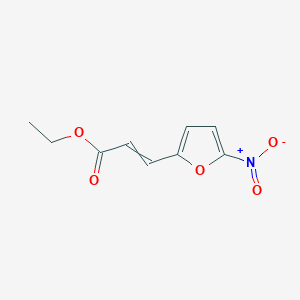
![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
